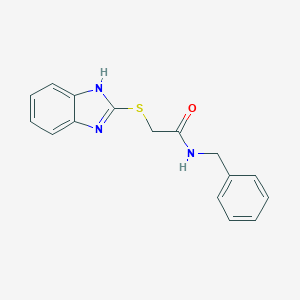

2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide

Description

Propriétés

Formule moléculaire |

C16H15N3OS |

|---|---|

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide |

InChI |

InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)19-16/h1-9H,10-11H2,(H,17,20)(H,18,19) |

Clé InChI |

DLDUWMKXHKTLEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |

SMILES canonique |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |

Solubilité |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Activité Biologique

2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide is a compound that integrates a benzimidazole core with a sulfanyl group and an acetamide moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

The biological activities of this compound have been primarily explored in terms of its antiproliferative , antimicrobial , and antioxidant properties.

Antiproliferative Activity

Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole linked with sulfide and sulfoxide groups have been shown to inhibit cell proliferation in liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. The synthesized derivatives displayed varying levels of activity, with some compounds achieving IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10 |

| MCF-7 | 8 | |

| A549 | 12 |

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been investigated. Compounds similar to this compound have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like MRSA. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 5 |

| Enterococcus faecalis (VRE) | 10 |

Antioxidant Properties

Antioxidant activity is another area where benzimidazole derivatives have shown promise. The presence of the sulfanyl group may contribute to radical scavenging activities, protecting cells from oxidative stress. Studies indicate that these compounds can reduce lipid peroxidation and enhance cellular antioxidant defenses .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Anticancer Studies : A series of benzimidazole sulfides were synthesized and tested for their antiproliferative effects. The study found that modifications to the acetamide moiety significantly affected the potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- Antimicrobial Efficacy : Research focusing on the antibacterial effects of benzimidazole derivatives revealed that certain structural modifications enhanced activity against resistant bacterial strains, indicating a potential for developing new antibiotics from this class of compounds .

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have shown that they may induce apoptosis in cancer cells via mitochondrial pathways, further supporting their potential as therapeutic agents .

Comparaison Avec Des Composés Similaires

Table 3: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Implications |

|---|---|---|---|---|

| 2-(1H-Benzimidazol-2-ylsulfanyl)-N-benzylacetamide | 313.37 | ~3.0* | ~95.8 | Moderate lipophilicity, CNS penetration |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide | 326.29 | ~1.0 | ~120 | Higher polarity, reduced membrane permeability |

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide | 328.45 | 3.95 | 95.8 | High lipophilicity, potential toxicity |

*Estimated based on structural analogs .

- Lipophilicity (LogP) : VS25’s LogP (~3.0) balances solubility and membrane permeability, whereas nitro-substituted analogs (LogP ~1.0) may require prodrug strategies for bioavailability .

Structure-Activity Relationships (SAR)

- Benzimidazole Core : Essential for target binding (e.g., kinase inhibition or GPCR modulation). Removal or replacement (e.g., with triazole in ) abolishes activity .

- Sulfanyl Linker : The sulfur atom may enhance stability or participate in covalent binding with cysteine residues in enzymes .

- N-Substituents :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-mercaptobenzimidazole reacts with chloroacetyl chloride to form the thioether intermediate, which is subsequently coupled with benzylamine. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization (e.g., methanol or ethanol). Key characterization includes IR spectroscopy (e.g., C=O stretch at ~1680–1700 cm⁻¹) and ¹H NMR (δ 4.31 ppm for CH₂ adjacent to the amide group) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H NMR : Identifies aromatic protons (δ 7.66–8.68 ppm for benzimidazole and benzyl groups) and methylene linkages (δ 4.31–4.55 ppm).

- IR Spectroscopy : Confirms amide C=O (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 338.4 for C₁₆H₁₅N₃OS) .

Q. What in vitro biological assays are commonly used to evaluate its antimicrobial activity?

- Methodology :

- Gram-positive bacteria : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Enterococcus faecalis using broth microdilution.

- Gram-negative bacteria : MIC testing against Klebsiella pneumoniae and Escherichia coli. Activity is compared to reference antibiotics (e.g., ampicillin) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what factors influence reaction efficiency?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Temperature control : Reflux conditions (100–120°C) improve reaction rates but require careful monitoring to avoid side products (e.g., oxidation of thioether).

- Catalysis : Use of triethylamine or DMAP to accelerate amide bond formation .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Purity verification : Re-test compounds after HPLC purification to exclude impurities (e.g., unreacted benzylamine).

- Assay standardization : Use CLSI guidelines for MIC assays to ensure reproducibility.

- Structural analogs : Compare activity of derivatives (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide) to identify pharmacophore requirements .

Q. What computational approaches predict interactions between this compound and biological targets (e.g., G-protein-coupled receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., β2-adrenergic receptor).

- Force field parameterization : Assign bonded parameters (bond angles, dihedrals) using the CHARMM General Force Field (CGenFF), validated via quantum mechanical calculations .

Q. What strategies are employed to analyze hydrogen-bonding patterns in its crystal structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.